BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: 2-Chloro-2-phenylacetic Acid -
Chemical Structure and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Chloro-2-phenylacetic acid

Cat. No.: B1361076

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,
properties, and analysis of 2-Chloro-2-phenylacetic acid. The information is curated for
professionals in research, scientific, and drug development fields, with a focus on delivering
precise data and detailed experimental protocols.

Chemical Structure and Identification

2-Chloro-2-phenylacetic acid, an alpha-halogenated carboxylic acid, is a significant
compound in organic synthesis. Its structure is characterized by a phenyl group and a chlorine
atom attached to the alpha-carbon of the acetic acid moiety.

Chemical Structure:

Key Identifiers:
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Identifier Value
IUPAC Name 2-chloro-2-phenylacetic acid
a-Chlorophenylacetic acid, Phenylchloroacetic
Synonyms )
acid
CAS Number 4755-72-0[1][2]

Molecular Formula

CsH7CIO2[1]

Molecular Weight 170.59 g/mol [1]

SMILES C1=CC=C(C=C1)C(C(=0)O)CI

inChi INChl=1S/C8H7CIO2/c9-7(8(10)11)6-4-2-1-3-5-
n

6/h1-5,7H,(H,10,11)

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-2-phenylacetic acid is

presented below.

Property Value Source
Melting Point 60-61 °C [2]
Boiling Point 125-140 °C at 3 Torr [2]
Density 1.322 g/cm3 (Predicted) [3]
pKa 2.40 + 0.10 (Predicted) [2]
Appearance White to off-white solid [2]
Storage Temperature 2-8°C [2]

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and identification of 2-

Chloro-2-phenylacetic acid. Below are the expected spectral characteristics.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for 2-Chloro-2-phenylacetic acid are not readily available
in public databases, predicted chemical shifts and data from analogous compounds provide
valuable insights.

IH NMR (Proton NMR):
o Aromatic Protons (CeHs): A multiplet is expected in the range of 7.3-7.5 ppm.

» Alpha-Proton (CH-CI): A singlet is anticipated around 5.0-5.5 ppm. The downfield shift is due
to the deshielding effects of the adjacent chlorine atom and phenyl group.

o Carboxylic Acid Proton (COOH): A broad singlet is expected at a chemical shift greater than
10 ppm, which is characteristic of carboxylic acid protons.

13C NMR (Carbon-13 NMR):
e Carbonyl Carbon (C=0): Expected in the range of 170-175 ppm.

o Aromatic Carbons (CsHs): Peaks will appear in the aromatic region, typically between 125-
140 ppm.

o Alpha-Carbon (CH-CI): The carbon attached to the chlorine is expected to have a chemical
shift in the range of 55-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Chloro-2-phenylacetic acid will exhibit characteristic absorption bands
for its functional groups.
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. Expected Wavenumber o
Functional Group ( 1 Description
cm-

Characteristic broad
O-H Stretch (Carboxylic Acid) 2500-3300 (broad) absorption due to hydrogen
bonding.

Strong absorption band

C=0 Stretch (Carboxylic Acid) 1700-1725 indicative of the carbonyl
group.
C-0O Stretch (Carboxylic Acid) 1210-1320 Medium to strong absorption.
Absorption in the fingerprint
C-ClI Stretch 600-800 _
region.
) Aromatic C-H stretching
C-H Stretch (Aromatic) 3000-3100 o
vibrations.
) Aromatic ring skeletal
C=C Stretch (Aromatic) 1450-1600

vibrations.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-Chloro-2-phenylacetic acid will produce a
molecular ion peak and characteristic fragment ions.

e Molecular lon ([M]*): The molecular ion peak is expected at m/z 170, with a characteristic
M+2 peak at m/z 172 in an approximate 3:1 ratio, confirming the presence of one chlorine
atom.

e Major Fragmentation Pathways:

o

Loss of a chlorine atom (-Cl) to give a fragment at m/z 135.

[¢]

Loss of the carboxyl group (-COOH) to give a fragment at m/z 125.

[e]

Decarboxylation (-CO32) to give a fragment at m/z 126.
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Chromatographic Analysis

Chromatographic methods are essential for the separation, identification, and quantification of
2-Chloro-2-phenylacetic acid.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be effectively used for the analysis of 2-Chloro-2-
phenylacetic acid. A validated protocol for the closely related phenylacetic acid can be
adapted.

Experimental Protocol:
e Column: C18 column (e.g., Ascentis® C18, 15 cm x 4.6 mm, 5 pum).

o Mobile Phase: A mixture of an aqueous acidic solution and an organic solvent. A typical
mobile phase could be a gradient or isocratic mixture of acetonitrile and water containing a
small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the analyte is in
its protonated form.

e Flow Rate: 1.0 mL/min.

e Column Temperature: 35 °C.

o Detection: UV detection at 215 nm.
e Injection Volume: 5 pL.

o Sample Preparation: The sample should be dissolved in a suitable solvent, such as a mixture
of water and acetonitrile, and filtered through a 0.45 um filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of 2-Chloro-2-phenylacetic acid by GC-MS is challenging due to its low
volatility and thermal lability. Therefore, a derivatization step is typically required to convert the
carboxylic acid into a more volatile ester.

Experimental Protocol:
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» Derivatization (Methylation):

(¢]

To a known amount of the sample, add a solution of 2% (v/v) HCI in methanol.

[¢]

Heat the mixture at 60°C for 30 minutes to form the methyl ester (methyl 2-chloro-2-
phenylacetate).

[¢]

After cooling, extract the derivative with a suitable organic solvent like toluene or hexane.

[e]

Dry the organic layer over anhydrous sodium sulfate.
e GC-MS Analysis:

o GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-
5ms (30 m x 0.25 mm, 0.25 pum film thickness).

o Injector Temperature: 250 °C.

o Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2
minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
o MS Interface Temperature: 280 °C.

o lon Source Temperature: 230 °C.

o Mass Range: Scan from m/z 40 to 300.

Logical Workflow for Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of 2-
Chloro-2-phenylacetic acid.
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Caption: Logical workflow for the analysis of 2-Chloro-2-phenylacetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1361076#2-chloro-2-phenylacetic-acid-chemical-
structure-and-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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